Evidence 1: Computed Lipophilicity (XLogP3) — Direct Comparison with 2,5-Difluorobenzaldehyde and 4-tert-Butylbenzaldehyde
4-(tert-Butyl)-2,5-difluorobenzaldehyde exhibits a computed XLogP3 of 3.3, representing a +1.5 log unit increase over the comparator 2,5-difluorobenzaldehyde (XLogP3 1.8) and a +0.2 log unit increase over 4-tert-butylbenzaldehyde (XLogP3 ~3.1) [1][2][3]. This corresponds to an approximately 32-fold higher octanol-water partition coefficient versus the non-tert-butylated difluoro analog. Among all dichotomous analogs, the target compound is the only structure that simultaneously incorporates both the 2,5-difluoro pattern and the 4-tert-butyl group, achieving a lipophilicity profile distinct from both mono-functionalized comparators [2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2,5-difluorobenzaldehyde: XLogP3 = 1.8; 4-tert-butylbenzaldehyde: XLogP3 ~3.1; 2,3-difluorobenzaldehyde: XLogP3 = 1.6; 2,4-difluorobenzaldehyde: XLogP3 = 1.8; 2,6-difluorobenzaldehyde: XLogP3 = 1.6 |
| Quantified Difference | +1.5 log units vs. 2,5-difluorobenzaldehyde (~32× higher partition coefficient); +0.2 log units vs. 4-tert-butylbenzaldehyde |
| Conditions | Computed using XLogP3 algorithm (PubChem 2019/2021 release); all values from PubChem computed properties database |
Why This Matters
The 1.5 log unit LogP increment is a decision-relevant differentiation for medicinal chemistry programs seeking compounds with enhanced membrane permeability or CNS penetration potential while retaining the synthetic handle of an aldehyde group.
- [1] PubChem. 4-(tert-Butyl)-2,5-difluorobenzaldehyde. CID 124703909. XLogP3-AA: 3.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/124703909 View Source
- [2] PubChem. 2,5-Difluorobenzaldehyde. CID 137663. XLogP3: 1.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/137663 View Source
- [3] ChemBase. 4-tert-Butylbenzaldehyde. ChemBase ID 89422. Log P: 3.2308044. Also: flavscents.com, XlogP3-AA: 3.10 (est). View Source
